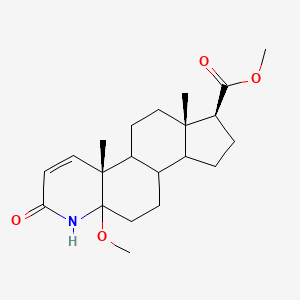
3-Oxo-4-aza-11a-methoxy-5alpha-alphandrost-1-ene-17beta-carboxylic Acid Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-4-aza-11a-methoxy-5alpha-alphandrost-1-ene-17beta-carboxylic Acid Methyl Ester involves several steps. One of the known synthetic routes includes the use of specific reagents and catalysts to achieve the desired chemical structure. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows stringent guidelines to maintain high-quality standards. The process involves large-scale synthesis using advanced equipment and techniques to ensure consistency and efficiency. The production methods are designed to meet international standards for pharmaceutical reference materials .
Analyse Chemischer Reaktionen
Types of Reactions
3-Oxo-4-aza-11a-methoxy-5alpha-alphandrost-1-ene-17beta-carboxylic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired outcome, but they generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols. Substitution reactions can result in a wide range of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
3-Oxo-4-aza-11a-methoxy-5alpha-alphandrost-1-ene-17beta-carboxylic Acid Methyl Ester has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical development and method validation.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic effects in treating various medical conditions.
Industry: Utilized in the production of high-quality pharmaceutical reference materials.
Wirkmechanismus
The mechanism of action of 3-Oxo-4-aza-11a-methoxy-5alpha-alphandrost-1-ene-17beta-carboxylic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
Uniqueness
3-Oxo-4-aza-11a-methoxy-5alpha-alphandrost-1-ene-17beta-carboxylic Acid Methyl Ester is unique due to its specific chemical structure and properties, which make it suitable for various scientific research applications. Its ability to undergo multiple types of chemical reactions and its use in proteomics research highlight its versatility and importance in the scientific community .
Eigenschaften
CAS-Nummer |
1026013-15-9 |
|---|---|
Molekularformel |
C₂₁H₃₁NO₄ |
Molekulargewicht |
361.48 |
IUPAC-Name |
methyl (1S,9aR,11aS)-5a-methoxy-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,5,6,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxylate |
InChI |
InChI=1S/C21H31NO4/c1-19-10-8-15-13(14(19)5-6-16(19)18(24)25-3)7-12-21(26-4)20(15,2)11-9-17(23)22-21/h9,11,13-16H,5-8,10,12H2,1-4H3,(H,22,23)/t13?,14?,15?,16-,19+,20-,21?/m1/s1 |
SMILES |
CC12CCC3C(C1CCC2C(=O)OC)CCC4(C3(C=CC(=O)N4)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















